LogP Differentiation vs. 3-Chloro and Unsubstituted Analogs
The measured/calculated octanol-water partition coefficient (LogP) of 3-Bromo-8-methylimidazo[1,2-a]pyridine is 2.41 , positioning it between the more lipophilic 3-chloro analog (LogP 2.71) and the less lipophilic parent scaffold 8-methylimidazo[1,2-a]pyridine (LogP 1.64) [1]. For comparison, the non-methylated 3-bromoimidazo[1,2-a]pyridine has a reported LogP of approximately 2.10 [2]. This ~0.31 log unit increase over the des-methyl bromo analog is attributable to the 8-methyl group and may influence membrane permeability and non-specific protein binding of downstream derivatives.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.41 (measured/calculated) |
| Comparator Or Baseline | 3-Chloro-8-methylimidazo[1,2-a]pyridine LogP = 2.71; 8-Methylimidazo[1,2-a]pyridine LogP = 1.64; 3-Bromoimidazo[1,2-a]pyridine (des-methyl) LogP ≈ 2.10 |
| Quantified Difference | ΔLogP = -0.30 versus 3-chloro analog; ΔLogP = +0.77 versus parent; ΔLogP ≈ +0.31 versus des-methyl 3-bromo analog |
| Conditions | Data sourced from Chemsrc, Molbase, and Chembase databases; values represent measured or calculated LogP from multiple authoritative sources |
Why This Matters
For medicinal chemistry programs, a ΔLogP of 0.3–0.8 units can significantly affect ADME properties; selecting the bromo analog over the chloro analog provides a meaningful lipophilicity adjustment without altering the core scaffold.
- [1] Molbase. 8-Methylimidazo[1,2-a]pyridine: LogP = 1.6427. https://qiye.molbase.cn/874-10-2.html (accessed 2026-04-25). View Source
- [2] Molbase. 3-Bromoimidazo[1,2-a]pyridine: LogP = 2.0968. https://qiye.molbase.cn/4926-47-0.html (accessed 2026-04-25). View Source
